molecular formula C22H43NO3 B12665409 Oxiranylmethyl octadecylcarbamate CAS No. 94135-55-4

Oxiranylmethyl octadecylcarbamate

Cat. No.: B12665409
CAS No.: 94135-55-4
M. Wt: 369.6 g/mol
InChI Key: INEYIRFSQAWYPP-UHFFFAOYSA-N
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Description

Oxiranylmethyl octadecylcarbamate (CAS: 94135-55-4; EINECS: 302-924-2) is a carbamate derivative with the molecular formula C22H43NO3 and a molecular weight of 369.58 g/mol . Its structure features two key functional groups:

  • An epoxide (oxirane) ring, which confers reactivity for crosslinking or polymerization applications.

This compound’s dual functionality makes it relevant in polymer chemistry, coatings, and materials science, where its epoxide group enables covalent bonding via ring-opening reactions, while the octadecyl chain enhances solubility in nonpolar matrices .

Properties

CAS No.

94135-55-4

Molecular Formula

C22H43NO3

Molecular Weight

369.6 g/mol

IUPAC Name

oxiran-2-ylmethyl N-octadecylcarbamate

InChI

InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-22(24)26-20-21-19-25-21/h21H,2-20H2,1H3,(H,23,24)

InChI Key

INEYIRFSQAWYPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC1CO1

Origin of Product

United States

Preparation Methods

The synthesis of oxiranylmethyl octadecylcarbamate typically involves the reaction of octadecylamine with oxiranylmethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Oxiranylmethyl octadecylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Oxiranylmethyl octadecylcarbamate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of oxiranylmethyl octadecylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context. The compound may also interact with cellular membranes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Carbamates

Compound Name Molecular Formula Molecular Weight Functional Groups Reactivity Profile Applications
This compound C22H43NO3 369.58 Epoxide, Carbamate Epoxide ring-opening Polymer crosslinkers, coatings
Octadecyl carbamate C19H39NO2 313.52 Carbamate Hydrolysis, thermal degradation Surfactants, lubricants
Glycidyl carbamate (epoxide analog) C4H7NO3 117.10 Epoxide, Carbamate Epoxide ring-opening Adhesives, thermosets
Methyl carbamate C2H5NO2 75.07 Carbamate Hydrolysis Pharmaceuticals, agrochemicals

Key Observations:

Epoxide Reactivity: The presence of the epoxide group in this compound distinguishes it from non-epoxidized carbamates (e.g., octadecyl carbamate). This group enables participation in ring-opening reactions with nucleophiles (e.g., amines, thiols), a feature critical for crosslinking in polymer networks .

Chain Length Effects: The C18 alkyl chain enhances hydrophobicity compared to shorter-chain analogs like glycidyl carbamate (C3H5). This improves compatibility with nonpolar polymers but reduces aqueous solubility.

Thermal Stability : Long alkyl chains (e.g., C18) typically increase melting points and thermal stability compared to methyl or ethyl carbamates, aligning with trends in lipid-derived compounds.

Epoxide-Driven Reactions

Studies on oxiranylmethyl-substituted triazoles (e.g., 1-(oxiranylmethyl)-1,2,3-triazoles) demonstrate that substituents on the epoxide ring significantly influence reaction pathways. For instance, electron-donating groups (e.g., methyl) favor epoxide ring-opening, while electron-withdrawing groups (e.g., nitro) promote alternative pathways . By analogy, this compound’s unsubstituted epoxide likely undergoes efficient ring-opening, but its bulky C18 chain may sterically hinder reactions compared to smaller analogs like glycidyl carbamate.

Hydrolytic Stability

Carbamates generally exhibit greater hydrolytic stability than esters or carbonates. However, the epoxide group in this compound introduces susceptibility to acid- or base-catalyzed ring-opening, necessitating controlled storage conditions. Non-epoxidized carbamates (e.g., octadecyl carbamate) lack this vulnerability.

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